molecular formula C6H3BrFN3 B2451144 4-Azido-2-bromo-1-fluorobenzene CAS No. 1564504-75-1

4-Azido-2-bromo-1-fluorobenzene

Cat. No.: B2451144
CAS No.: 1564504-75-1
M. Wt: 216.013
InChI Key: QINUABSPOUCRCL-UHFFFAOYSA-N
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Description

4-Azido-2-bromo-1-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and fluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with 2-bromo-1-fluorobenzene under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2-bromo-1-fluorobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-bromo-1-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azides.

    Electrophilic Aromatic Substitution: Formation of substituted bromo-fluoro-benzenes.

    Reduction: Formation of 4-amino-2-bromo-1-fluorobenzene.

Scientific Research Applications

4-Azido-2-bromo-1-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-1-bromo-2-fluorobenzene
  • 4-Azido-2-chloro-1-fluorobenzene
  • 4-Azido-2-bromo-1-chlorobenzene

Uniqueness

4-Azido-2-bromo-1-fluorobenzene is unique due to the combination of azido, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research purposes .

Properties

IUPAC Name

4-azido-2-bromo-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINUABSPOUCRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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